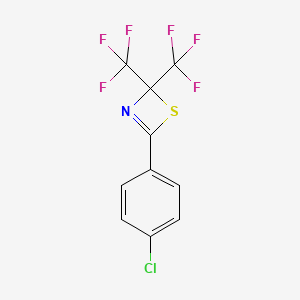
6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- is a complex organic compound with the molecular formula C₁₇H₁₈O and a molecular weight of 238.3242 This compound is characterized by its unique structure, which includes a methanobenzocyclododecene core with multiple hydrogenated positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- typically involves multi-step organic reactions. The initial step often includes the formation of the cyclododecene ring, followed by the introduction of the methano bridge and the ketone functional group. Common reagents used in these reactions include cyclododecatriene, methylene iodide, and various catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododecanone: Similar in structure but lacks the methano bridge.
Benzocyclododecene: Similar core structure but different functional groups.
Hexahydrobenzocyclododecene: Similar hydrogenation pattern but different substituents.
Uniqueness
6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- is unique due to its specific combination of a methano bridge and a ketone functional group, which imparts distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
55027-91-3 |
|---|---|
Molekularformel |
C17H18O |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
tricyclo[8.6.1.03,8]heptadeca-1,3,5,7,9-pentaen-17-one |
InChI |
InChI=1S/C17H18O/c18-17-15-9-3-1-2-4-10-16(17)12-14-8-6-5-7-13(14)11-15/h5-8,11-12H,1-4,9-10H2 |
InChI-Schlüssel |
SEHRMVZYNQNPSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2=CC3=CC=CC=C3C=C(C2=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


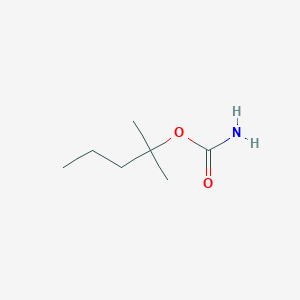
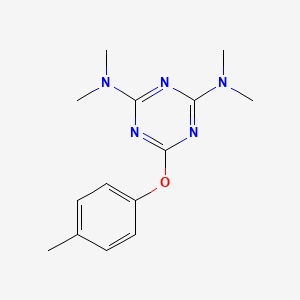


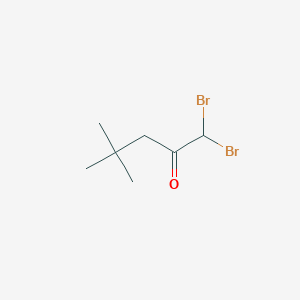
![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)
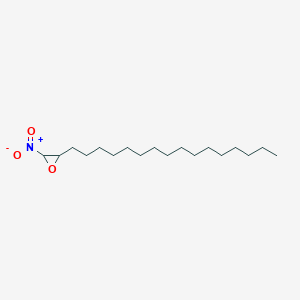
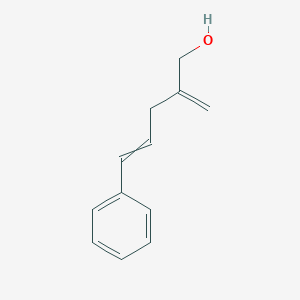
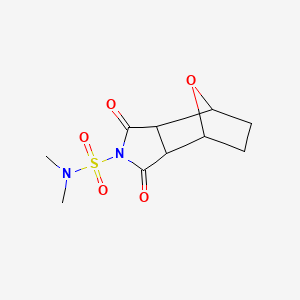

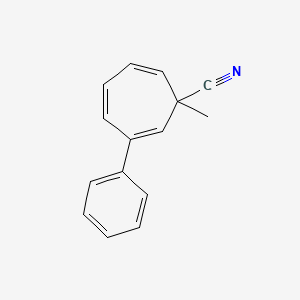
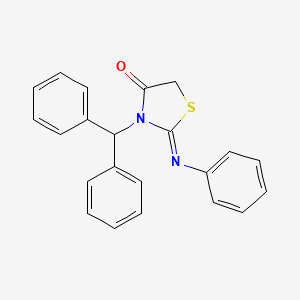
sulfanium bromide](/img/structure/B14632837.png)
